molecular formula C12H13NO5 B053398 Ethyl 4-(3-nitrophenyl)-3-oxobutanoate CAS No. 116904-71-3

Ethyl 4-(3-nitrophenyl)-3-oxobutanoate

Cat. No.: B053398
CAS No.: 116904-71-3
M. Wt: 251.23 g/mol
InChI Key: GSKBATUYMHEXQM-UHFFFAOYSA-N
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Description

Ethyl 4-(3-nitrophenyl)-3-oxobutanoate is an organic compound that belongs to the class of nitrophenyl derivatives It is characterized by the presence of an ethyl ester group, a nitrophenyl group, and a keto group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-(3-nitrophenyl)-3-oxobutanoate can be synthesized through a multi-step process involving the reaction of ethyl acetoacetate with 3-nitrobenzaldehyde. The reaction typically proceeds via a Knoevenagel condensation, followed by cyclization and subsequent esterification. The reaction conditions often involve the use of a base such as piperidine or pyridine, and the reaction is carried out under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial production may involve the use of catalysts to improve reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-nitrophenyl)-3-oxobutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-(3-nitrophenyl)-3-oxobutanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-(3-nitrophenyl)-3-oxobutanoate involves its interaction with specific molecular targets. For instance, in biological systems, the compound may inhibit certain enzymes by binding to their active sites. The nitrophenyl group can interact with amino acid residues in the enzyme, leading to inhibition of enzyme activity. Additionally, the keto group can form hydrogen bonds with the enzyme, further stabilizing the enzyme-inhibitor complex .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-(4-nitrophenyl)-3-oxobutanoate: Similar structure but with the nitro group at the para position.

    Ethyl 4-(2-nitrophenyl)-3-oxobutanoate: Similar structure but with the nitro group at the ortho position.

    Ethyl 4-(3-aminophenyl)-3-oxobutanoate: Reduction product of Ethyl 4-(3-nitrophenyl)-3-oxobutanoate.

Uniqueness

This compound is unique due to the position of the nitro group, which influences its reactivity and interaction with other molecules. The meta position of the nitro group allows for specific electronic and steric effects that differentiate it from its ortho and para counterparts.

Properties

IUPAC Name

ethyl 4-(3-nitrophenyl)-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO5/c1-2-18-12(15)8-11(14)7-9-4-3-5-10(6-9)13(16)17/h3-6H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSKBATUYMHEXQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CC1=CC(=CC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00309505
Record name ethyl 4-(3-nitrophenyl)-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00309505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116904-71-3
Record name ethyl 4-(3-nitrophenyl)-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00309505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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